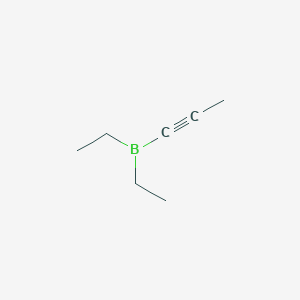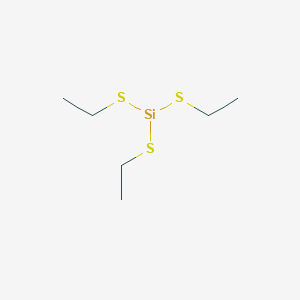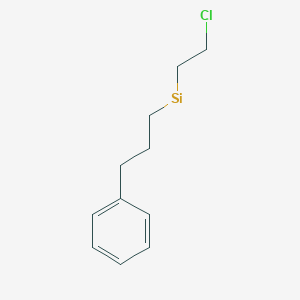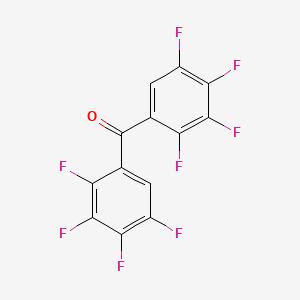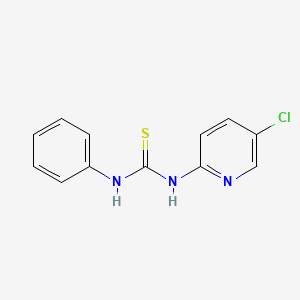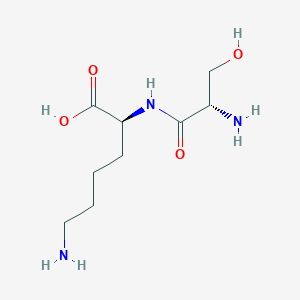
L-Seryl-L-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Seryl-L-lysine: is a dipeptide composed of the amino acids L-serine and L-lysine. It is formed by a peptide bond between the carboxyl group of L-serine and the amino group of L-lysine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: L-Seryl-L-lysine can be synthesized through a peptide coupling reaction. This involves the activation of the carboxyl group of L-serine and subsequent reaction with the amino group of L-lysine. Common reagents used for this purpose include carbodiimides such as dicyclohexylcarbodiimide (DCC) and coupling agents like N-hydroxysuccinimide (NHS). The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Corynebacterium glutamicum is a commonly used microorganism for the production of amino acids, including L-lysine. The fermentation process can be optimized by adjusting parameters such as pH, temperature, and nutrient availability to maximize yield .
Analyse Des Réactions Chimiques
Types of Reactions: L-Seryl-L-lysine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of L-serine can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The amino group of L-lysine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products:
Oxidation: Formation of keto derivatives.
Reduction: Regeneration of the original hydroxyl group.
Substitution: Formation of substituted amino derivatives.
Applications De Recherche Scientifique
L-Seryl-L-lysine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein structure and function, as well as its involvement in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including its role in neuroprotection and as a precursor for bioactive compounds.
Industry: Utilized in the production of food additives, pharmaceuticals, and cosmetics due to its biocompatibility and functional properties
Mécanisme D'action
The mechanism of action of L-Seryl-L-lysine involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes such as seryl-tRNA synthetase and lysyl-tRNA synthetase, playing a role in protein synthesis.
Pathways Involved: It is involved in the biosynthesis of proteins and peptides, acting as a substrate for enzymatic reactions that incorporate amino acids into growing peptide chains
Comparaison Avec Des Composés Similaires
L-Seryl-L-lysine can be compared with other similar dipeptides such as:
L-Seryl-L-proline: Another dipeptide with different functional properties and applications.
L-Seryl-L-alanine: Known for its role in protein structure and stability.
L-Seryl-L-threonine: Involved in various metabolic pathways and has distinct biochemical properties.
Uniqueness: this compound is unique due to its specific combination of L-serine and L-lysine, which imparts distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its involvement in protein synthesis make it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
22677-61-8 |
|---|---|
Formule moléculaire |
C9H19N3O4 |
Poids moléculaire |
233.27 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C9H19N3O4/c10-4-2-1-3-7(9(15)16)12-8(14)6(11)5-13/h6-7,13H,1-5,10-11H2,(H,12,14)(H,15,16)/t6-,7-/m0/s1 |
Clé InChI |
SBMNPABNWKXNBJ-BQBZGAKWSA-N |
SMILES isomérique |
C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CO)N |
SMILES canonique |
C(CCN)CC(C(=O)O)NC(=O)C(CO)N |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


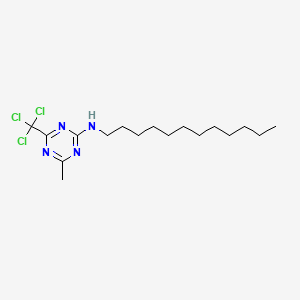


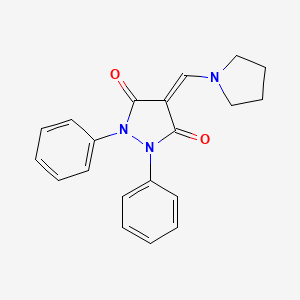
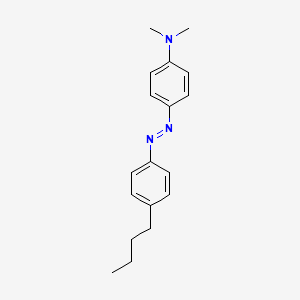
![7,8-Dimethyl-10-propyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14707130.png)
